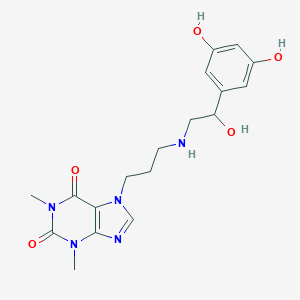

DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin

Overview

Description

Pravastatin is a member of the drug class of statins, used for lowering cholesterol and preventing cardiovascular disease . It is derived from microbial transformation of mevastatin .

Synthesis Analysis

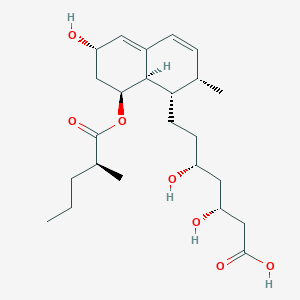

Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .Molecular Structure Analysis

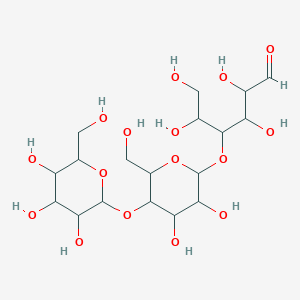

The chemical structure of pravastatin consists of a hexahydronaphthalene ring functionalized as a methylbutyrate ester . The molecular formula of pravastatin is C23H36O7 .Chemical Reactions Analysis

The stability of pravastatin as a pure active substance and as a tablet was compared by means of kinetic data, and the results suggested that in the solid pharmaceutical formulation, pravastatin has an increased stability compared to the pure active substance .Physical And Chemical Properties Analysis

Pravastatin is an odorless, white to off-white, fine or crystalline powder . The molecular weight of pravastatin is 424.5 g/mol .Scientific Research Applications

- Applications :

- Hypercholesterolemia Treatment : Homopravastatin inhibits HMG-CoA reductase, the enzyme involved in cholesterol biosynthesis. By lowering LDL cholesterol (commonly known as “bad cholesterol”) levels, it helps prevent atherosclerosis and coronary artery disease .

- Immunomodulation : Although limited clinical data exists, statins, including homopravastatin, exhibit immunosuppressive effects on macrophages .

- Applications :

Cholesterol Regulation and Cardiovascular Health

Simvastatin Synthesis

Mechanism of Action

Target of Action

Homopravastatin primarily targets the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for controlling cholesterol levels in the body .

Mode of Action

Homopravastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, Homopravastatin disrupts cholesterol biosynthesis, leading to a decrease in the plasma levels of low-density lipoprotein (LDL) cholesterol . This is achieved through an increase in the expression of hepatic LDL receptors .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Homopravastatin affects the mevalonate pathway , a crucial biochemical pathway for the production of cholesterol and other isoprenoids . The disruption of this pathway leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .

Pharmacokinetics

The pharmacokinetics of Homopravastatin involve several processes, including absorption, distribution, metabolism, and excretion . The oral bioavailability of Homopravastatin is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the Homopravastatin that reaches the liver via the portal vein is extracted by the liver, and this hepatic extraction is mainly attributed to biliary excretion which is performed by a primary active transport mechanism .

Result of Action

The primary result of Homopravastatin’s action is a reduction in cholesterol levels , particularly LDL cholesterol . This can help reduce the risk of cardiovascular events, including myocardial infarction and stroke .

Action Environment

The action of Homopravastatin can be influenced by various environmental factors. For instance, the presence of certain foods or other drugs in the body can affect the absorption and metabolism of Homopravastatin. Additionally, individual factors such as age, sex, genetic factors, and the presence of liver or kidney disease can also influence the drug’s efficacy and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARPWNSGRMMWII-SJINMKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |

CAS RN |

159345-66-1 | |

| Record name | DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)

![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)

![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)